2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid

Lipophilicity Polar Surface Area Druglikeness

Researchers optimizing ADME properties often find that generic cyclohexylacetic acid analogs lack the precise lipophilicity control needed for SAR continuity. 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid (CAS 1803581-01-2) directly addresses this with its C1 quaternary -CF₃ group and ether oxygen, providing a distinct XLogP of 2.4 and TPSA of 46.5 Ų. • Enables fine-tuning of membrane permeability and metabolic stability without altering the core scaffold • Conformationally constrained, sp³-rich fragment for diversity-oriented synthesis and Fsp³ enhancement • ≥95% purity, ambient shipping, for R&D use only.

Molecular Formula C9H13F3O3
Molecular Weight 226.19 g/mol
CAS No. 1803581-01-2
Cat. No. B1432072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid
CAS1803581-01-2
Molecular FormulaC9H13F3O3
Molecular Weight226.19 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C(F)(F)F)OCC(=O)O
InChIInChI=1S/C9H13F3O3/c10-9(11,12)8(15-6-7(13)14)4-2-1-3-5-8/h1-6H2,(H,13,14)
InChIKeyMDGHIKUJJNJWBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid (CAS 1803581-01-2) – Structural and Physicochemical Profile


2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid (CAS 1803581-01-2) is a fluorinated cyclohexylacetic acid derivative characterized by a trifluoromethyl group at the cyclohexyl C1 position and an oxyacetic acid moiety linked via an ether oxygen. Its molecular formula is C₉H₁₃F₃O₃ with a molecular weight of 226.19 g/mol, and it is supplied at ≥95% purity for research and development applications . Computed physicochemical descriptors include XLogP3-AA of 2.4 and a topological polar surface area (TPSA) of 46.5 Ų, indicative of moderate lipophilicity and distinct hydrogen-bonding capacity compared to structurally related acetic acid analogs lacking the ether oxygen [1].

Why 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid Cannot Be Replaced by Common In-Class Analogs


Within the class of trifluoromethyl-substituted cyclohexylacetic acids, the specific placement of the -CF₃ group (C1 vs. C3 or C4) and the presence of the ether oxygen (oxyacetic acid vs. direct acetic acid attachment) introduce quantifiable differences in lipophilicity (ΔXLogP ~0.5 units), polar surface area (ΔTPSA ~9 Ų), and hydrogen-bond acceptor count (6 vs. 5). These variations directly influence membrane permeability, metabolic stability, and target engagement in medicinal chemistry campaigns. Generic substitution with 2-[3-(trifluoromethyl)cyclohexyl]acetic acid (CAS 120976-33-2) or 2-[4-(trifluoromethyl)cyclohexyl]acetic acid (CAS 803736-46-1) would alter these critical molecular descriptors, potentially compromising SAR continuity and assay reproducibility. The evidence below establishes the quantitative basis for this differentiation.

Quantitative Differentiation of 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid from Structural Analogs


Physicochemical Property Divergence: XLogP and TPSA Compared to 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid

2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid exhibits a computed XLogP3-AA of 2.4 and a TPSA of 46.5 Ų, whereas the closely related analog 2-[3-(trifluoromethyl)cyclohexyl]acetic acid (CAS 120976-33-2) has an XLogP3-AA of 2.9 and a TPSA of 37.3 Ų [1] [2]. The 0.5-unit lower logP and 9.2 Ų higher TPSA of the target compound are attributable to the ether oxygen, which introduces an additional hydrogen-bond acceptor and increases polarity. These differences are statistically significant in property-based compound selection workflows and are not observed among positional isomers that lack the oxy linkage.

Lipophilicity Polar Surface Area Druglikeness

Molecular Descriptor Comparison: Hydrogen-Bond Acceptor Count and Heavy Atom Count

The target compound possesses 6 hydrogen-bond acceptors and 15 heavy atoms, compared to 5 hydrogen-bond acceptors and 14 heavy atoms for both 2-[3-(trifluoromethyl)cyclohexyl]acetic acid and 2-[4-(trifluoromethyl)cyclohexyl]acetic acid [1] [2]. The additional acceptor arises from the ether oxygen in the oxyacetic acid moiety, which is absent in the direct acetic acid analogs. This structural feature directly impacts the compound's capacity for hydrogen-bond interactions with biological targets and solvents, influencing both solubility and target binding energetics.

Hydrogen Bonding Molecular Complexity ADME

GHS Hazard Classification Divergence: Acute Oral Toxicity Category

According to ECHA C&L notifications, 2-{[1-(trifluoromethyl)cyclohexyl]oxy}acetic acid carries a GHS hazard statement H302 (Harmful if swallowed, Acute Tox. 4) with 100% notification agreement, whereas the 4-position analog 2-[4-(trifluoromethyl)cyclohexyl]acetic acid (CAS 803736-46-1) is classified as H303 (May be harmful if swallowed, Acute Tox. 5) [1] [2]. This difference in acute oral toxicity classification may affect institutional safety assessments, shipping restrictions, and laboratory handling protocols.

Safety Handling Procurement Compliance

Class-Level Inference: Antihyperlipidemic Activity Potential in Oxy-Cyclohexylacetic Acid Derivatives

US patent US4278678A discloses a series of substituted oxy-cyclohexylacetic acid derivatives wherein the trifluoromethyl substituent is explicitly claimed as an R₁ group, and the oxyacetic acid linkage (n=1 or 2) is a core structural element [1]. Compounds within this class demonstrated antihyperlipidemic activity in vivo, with the patent noting 'excellent antihyperlipidemic activity' for the claimed formulas. While no direct head-to-head data is provided for the specific compound 2-{[1-(trifluoromethyl)cyclohexyl]oxy}acetic acid, its structural conformity to the Markush claims positions it as a potential antihyperlipidemic lead scaffold, distinct from analogs lacking the oxy linkage.

Antihyperlipidemic Metabolic Disorders Patent Landscape

Synthetic Accessibility and Building Block Utility: Positional Isomer Differentiation

The C1 placement of the trifluoromethyl group in the target compound creates a sterically hindered quaternary center at the cyclohexyl ring, which can influence reactivity in subsequent derivatization steps (e.g., amide coupling, esterification). In contrast, the C3 and C4 positional isomers (CAS 120976-33-2 and 803736-46-1) retain a secondary carbon at the substitution site, offering different steric and electronic environments for synthetic transformations [1] [2]. This differentiation is relevant for chemists designing multistep syntheses where protecting group strategies or coupling efficiency may vary based on steric accessibility.

Synthetic Chemistry Building Blocks Fluorinated Scaffolds

Procurement-Driven Application Scenarios for 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid


Medicinal Chemistry Lead Optimization: Modulating Lipophilicity and Polar Surface Area

Given its XLogP of 2.4 and TPSA of 46.5 Ų, 2-{[1-(trifluoromethyl)cyclohexyl]oxy}acetic acid serves as a privileged fragment for introducing moderate lipophilicity with balanced polarity into lead compounds [1]. Compared to the more lipophilic 2-[3-(trifluoromethyl)cyclohexyl]acetic acid (XLogP 2.9), the target compound offers a lower logP option within the same fluorinated cyclohexyl series, enabling fine-tuning of ADME properties without altering the core scaffold.

Antihyperlipidemic Drug Discovery: Accessing Patent-Protected Chemical Space

As a structural match to the Markush formulas in US4278678A, this compound provides a direct entry point into the oxy-cyclohexylacetic acid class of antihyperlipidemic agents [2]. Procurement of this specific compound supports SAR studies aimed at optimizing triglyceride-lowering activity while circumventing the need for de novo scaffold synthesis.

Fluorinated Building Block for sp³-Rich Molecular Libraries

The C1 quaternary trifluoromethyl cyclohexyl moiety is a three-dimensional, conformationally constrained scaffold that departs from planar aromatic ring systems. This building block is suited for diversity-oriented synthesis and fragment-based screening campaigns seeking to increase the fraction of sp³ carbons (Fsp³) in compound collections, a metric correlated with higher clinical success rates [3].

Comparative Toxicology Screening: Differentiated GHS Hazard Profile

Laboratories conducting toxicology assessments or requiring specific hazard labeling for inventory management may select this compound over the 4-position analog (CAS 803736-46-1) based on its distinct acute oral toxicity classification (Acute Tox. 4 vs. Acute Tox. 5) [4]. This ensures compliance with internal safety protocols and accurate risk assessment documentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.